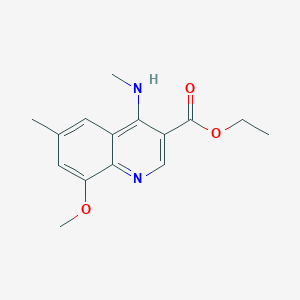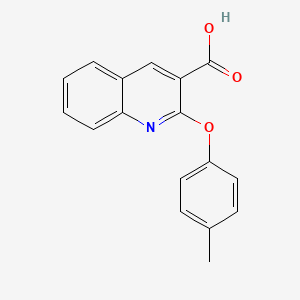
2-(4-Methylphenoxy)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyloxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)quinoline-3-carboxylic acid typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with p-cresol in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the p-cresol acts as a nucleophile attacking the electrophilic carbon of the 2-chloroquinoline-3-carbaldehyde .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 2-(p-Tolyloxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) are typical examples
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
2-(p-Tolyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(p-Tolyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
相似化合物的比较
Quinoline-3-carboxylic acid: Shares the quinoline core but lacks the p-tolyloxy group.
2-Phenoxyquinoline-3-carboxylic acid: Similar structure with a phenoxy group instead of a p-tolyloxy group.
2-(p-Methoxyphenoxy)quinoline-3-carboxylic acid: Contains a methoxy group on the phenoxy ring.
Uniqueness: 2-(p-Tolyloxy)quinoline-3-carboxylic acid is unique due to the presence of the p-tolyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives .
属性
CAS 编号 |
88284-18-8 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |
InChI 键 |
WHVVOSRRNBDYHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


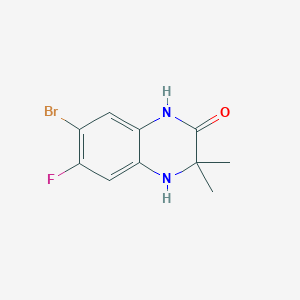
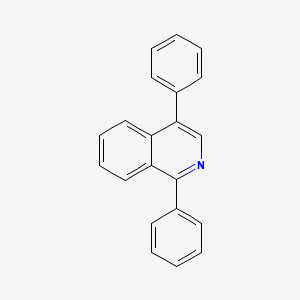
![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)
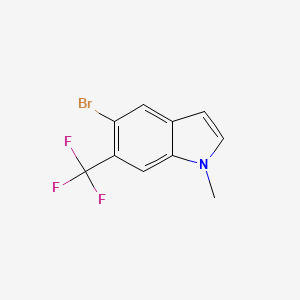

![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
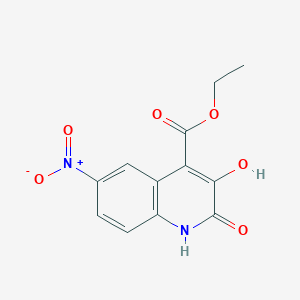
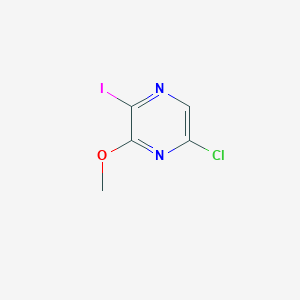

![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
